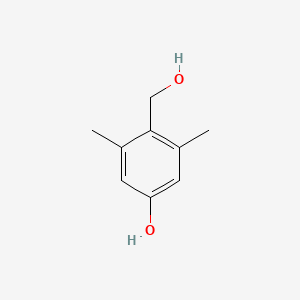

4-(Hydroxymethyl)-3,5-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,10-11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFXUDNVOYVQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376213 | |

| Record name | 4-(Hydroxymethyl)-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28636-93-3 | |

| Record name | 4-(Hydroxymethyl)-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)-3,5-dimethylphenol (CAS: 28636-93-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)-3,5-dimethylphenol, with the CAS number 28636-93-3, is a substituted phenolic compound. While not extensively documented in widely available scientific literature, its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, including those with pharmaceutical relevance. Phenolic compounds, in general, are known for their diverse biological activities, and the introduction of a hydroxymethyl group can provide a reactive site for further chemical modifications. This guide aims to consolidate the available technical information on this compound and provide a basis for its further investigation and use in research and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 28636-93-3 | Multiple Suppliers |

| Molecular Formula | C₉H₁₂O₂ | Calculated |

| Molecular Weight | 152.19 g/mol | Multiple Suppliers |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | 2,6-Dimethyl-4-(hydroxymethyl)phenol | |

| Physical Form | Solid | Multiple Suppliers |

| Melting Point | 184 - 186 °C | Multiple Suppliers |

| Purity | Typically ≥95% - 98% | Multiple Suppliers |

| InChI | 1S/C9H12O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,10-11H,5H2,1-2H3 | |

| InChI Key | NUFXUDNVOYVQGI-UHFFFAOYSA-N | |

| SMILES | CC1=CC(O)=CC(C)=C1CO |

Synthesis and Reactivity

Synthesis

A general procedure for the hydroxymethylation of a similar compound, 2,4-dimethylphenol, to yield 2,4-Dimethyl-6-hydroxymethylphenol, has been reported and could potentially be adapted.

Hypothetical Experimental Protocol (Adaptation for this compound):

-

Reaction Setup: A stirred solution of 3,5-dimethylphenol in an aqueous or alcoholic solvent would be prepared in a reaction vessel.

-

Reagent Addition: An equimolar or slight excess of formaldehyde (e.g., as a 37% aqueous solution) would be added to the solution. A base, such as sodium hydroxide, would be added to catalyze the reaction.

-

Reaction Conditions: The reaction mixture would likely be heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours to ensure complete reaction.

-

Workup and Purification: After cooling, the reaction mixture would be neutralized. The product could then be extracted with an organic solvent. Purification would likely involve recrystallization or column chromatography to yield the pure this compound.

Logical Workflow for the Proposed Synthesis:

Reactivity

The reactivity of this compound is dictated by its three main functional groups: the phenolic hydroxyl group, the benzylic alcohol, and the aromatic ring.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide ion. The phenoxide is a strong nucleophile and can participate in O-alkylation and O-acylation reactions.

-

Benzylic Alcohol: The hydroxymethyl group is a primary alcohol and can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification. The benzylic position is also susceptible to substitution reactions.

-

Aromatic Ring: The aromatic ring is activated by the electron-donating hydroxyl and methyl groups, making it susceptible to electrophilic aromatic substitution reactions. The positions ortho and para to the hydroxyl group are the most activated.

Potential Applications in Drug Development and Research

While specific applications of this compound in drug development are not well-documented, its structural features suggest several potential uses:

-

Building Block: It can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activity. The hydroxymethyl group provides a convenient handle for further chemical modifications.

-

Antioxidant Research: Phenolic compounds are well-known for their antioxidant properties. This compound could be investigated for its own antioxidant activity or used as a precursor for the synthesis of novel antioxidants.

-

Medicinal Chemistry Scaffolding: The substituted phenol ring can act as a scaffold for the development of new therapeutic agents targeting a variety of biological targets.

Biological Activity and Toxicology

Specific studies on the biological activity and toxicology of this compound are limited. However, general information on substituted phenols can provide some insight.

-

Toxicity: Phenolic compounds can exhibit varying degrees of toxicity. Skin contact, inhalation, or ingestion may cause irritation. More detailed toxicological studies would be required to fully characterize the safety profile of this specific compound.

-

Biological Activity: The biological activity of phenolic compounds is diverse and includes antimicrobial, anti-inflammatory, and anticancer effects. The specific activity of this compound would need to be determined through dedicated screening and in vitro/in vivo studies.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two singlets are expected for the two aromatic protons.

-

Methyl Protons: A singlet integrating to six protons is expected for the two equivalent methyl groups.

-

Hydroxymethyl Protons: A singlet or doublet (depending on coupling to the hydroxyl proton) integrating to two protons is expected for the -CH₂OH group.

-

Hydroxyl Protons: Two broad singlets are expected for the phenolic -OH and the alcoholic -OH, the chemical shifts of which will be concentration and solvent dependent.

-

-

¹³C NMR:

-

Distinct signals are expected for each of the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibrations of the phenolic and alcoholic hydroxyl groups.

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region for the methyl and methylene C-H bonds, and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Strong absorptions in the 1000-1260 cm⁻¹ region corresponding to the C-O stretching of the phenol and the primary alcohol.

Mass Spectrometry (MS)

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 152.

-

Common fragmentation patterns for benzylic alcohols include the loss of water (M-18) and the loss of the hydroxymethyl group (M-31).

Conclusion

This compound is a chemical compound with potential utility as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental and biological data are currently scarce, its chemical structure suggests a range of possible reactions and applications. Further research is warranted to fully elucidate its properties, reactivity, and potential for use in the development of novel compounds and materials. This guide provides a foundational understanding to support such future investigations.

Spectroscopic Profile of 4-(Hydroxymethyl)-3,5-dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(Hydroxymethyl)-3,5-dimethylphenol. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a 1,2,4,6-tetrasubstituted benzene ring, a phenolic hydroxyl group, a benzylic hydroxyl group, and two methyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | s | 2H | Ar-H |

| ~4.90 | s | 1H | Ar-OH |

| ~4.65 | s | 2H | -CH ₂-OH |

| ~2.25 | s | 6H | Ar-CH ₃ |

| ~1.60 | t (broad) | 1H | -CH₂-OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C -OH (phenolic) |

| ~138.0 | Ar-C (quaternary, attached to CH₃) |

| ~129.0 | Ar-C -H |

| ~125.0 | Ar-C (quaternary, attached to CH₂OH) |

| ~65.0 | -C H₂-OH |

| ~20.0 | Ar-C H₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic and alcoholic, H-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2975-2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C ring stretch |

| ~1220 | Strong | C-O stretch (phenolic) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| 850-800 | Strong | C-H out-of-plane bend (isolated Ar-H) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 80 | [M]⁺ (Molecular Ion) |

| 135 | 40 | [M - OH]⁺ |

| 121 | 100 | [M - CH₂OH]⁺ (Base Peak) |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.

3. ¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Fourier transform the FID and phase correct the spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Liquid Film):

-

Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin liquid film.

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Acquire the spectrum of the prepared sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

-

Method: Direct infusion or via Gas Chromatography (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or methanol.

-

Inlet Temperature (for GC): 250-280 °C.

2. Ionization:

-

Technique: Electron Ionization (EI).

-

Electron Energy: 70 eV.

3. Mass Analysis:

-

Instrument: Quadrupole or Time-of-Flight (TOF) Mass Analyzer.

-

Mass Range: m/z 40-400.

-

Scan Rate: Dependant on the instrument, typically 1-2 scans per second.

4. Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The base peak is the most intense peak in the spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Caption: Molecular structure of the compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Hydroxymethyl)-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Hydroxymethyl)-3,5-dimethylphenol. This document outlines the expected chemical shifts, multiplicities, and integration values for each proton in the molecule. Furthermore, it includes a comprehensive, standardized experimental protocol for the acquisition of high-quality ¹H NMR spectra for this and structurally related phenolic compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two aromatic protons. The chemical shifts are influenced by the electronic effects of the hydroxyl, hydroxymethyl, and methyl substituents on the aromatic ring.

A summary of the predicted ¹H NMR data is presented in the table below. These values are estimated based on established chemical shift ranges for similar functional groups and substitution patterns on a benzene ring.[1][2][3][4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 6.7 - 7.0 | Singlet (s) | 2H |

| Ar-CH ₂-OH | 4.5 - 4.7 | Singlet (s) | 2H |

| Ar-OH | 4.0 - 7.0 | Broad Singlet (br s) | 1H |

| CH ₂-OH | 1.5 - 2.5 | Singlet (s) | 1H |

| Ar-CH ₃ | 2.2 - 2.4 | Singlet (s) | 6H |

Note: The chemical shift of the hydroxyl protons (Ar-OH and CH₂-OH) can be highly variable and is dependent on solvent, concentration, and temperature. These signals may also be broadened due to chemical exchange.[2][6][7][8]

Structural and Logical Representations

The following diagrams illustrate the molecular structure with proton assignments and a typical workflow for ¹H NMR analysis.

Caption: Molecular structure of this compound with key proton environments labeled.

Caption: A generalized workflow for acquiring and processing a ¹H NMR spectrum.

Experimental Protocol

The following is a detailed protocol for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.[9][10]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[11][12] Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used if solubility is an issue, but this will alter the chemical shifts.[13]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

-

The final sample volume in the NMR tube should be approximately 4-5 cm in height.[10][12]

2. NMR Instrument Parameters (300-500 MHz Spectrometer):

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 12-16 ppm.

-

Reference: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[2]

3. Data Processing:

-

Apply a Fourier transform (FT) to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate all signals to determine the relative number of protons for each peak.

-

Calibrate the chemical shift scale using the reference signal.

-

For identification of the hydroxyl protons, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the -OH signals to disappear or significantly diminish.[2][7]

This guide provides a comprehensive overview of the expected ¹H NMR spectrum of this compound and a robust protocol for its experimental determination. The provided data and methodologies are intended to support researchers in their analytical and drug development endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 13. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Hydroxymethyl)-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 4-(Hydroxymethyl)-3,5-dimethylphenol. Due to the absence of directly published experimental spectra for this specific molecule, this guide leverages predicted ¹³C NMR data, supplemented by experimental data from structurally analogous compounds, to provide a robust and well-reasoned assignment of its chemical shifts. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. These values were generated using reputable online NMR prediction software, which employs algorithms based on large databases of experimental spectra. The table provides the assignment of each carbon atom in the molecule to its corresponding predicted chemical shift.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 153.2 |

| C2, C6 | 127.9 |

| C3, C5 | 138.5 |

| C4 | 128.8 |

| -CH₂OH | 64.5 |

| -CH₃ | 20.8 |

Comparative Analysis with Experimental Data

To substantiate the predicted values, a comparative analysis with experimental ¹³C NMR data of structurally related compounds, namely 3,5-dimethylphenol and benzyl alcohol, is essential.

Table 2: Experimental ¹³C NMR Chemical Shifts of Structurally Related Compounds

| Compound | Carbon Atom | Experimental Chemical Shift (ppm) |

| 3,5-Dimethylphenol | C1 | 155.2 |

| C2, C6 | 113.3 | |

| C3, C5 | 139.6 | |

| C4 | 122.7 | |

| -CH₃ | 21.2 | |

| Benzyl Alcohol | C1 (ipso) | 141.1 |

| C2, C6 (ortho) | 128.5 | |

| C3, C5 (meta) | 128.5 | |

| C4 (para) | 127.4 | |

| -CH₂OH | 64.7 |

The experimental data from these related compounds provide a strong basis for the assignment of the chemical shifts in this compound. The chemical shifts of the aromatic carbons and the methyl groups in 3,5-dimethylphenol, and the benzylic carbon in benzyl alcohol, correlate well with the predicted values for the target molecule.

Structural Assignment and Rationale

The assignment of the predicted chemical shifts for this compound is based on established principles of ¹³C NMR spectroscopy, including the effects of substituent electronegativity and aromatic ring substitution patterns.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

While a specific experimental protocol for this compound is not available, a general procedure for acquiring ¹³C NMR spectra of phenolic compounds is provided below.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans (ns): Varies depending on the sample concentration, typically from a few hundred to several thousand scans.

-

Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the FID into the frequency domain spectrum.

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the reference signal (TMS) to 0.00 ppm.

Caption: General experimental workflow for ¹³C NMR spectroscopy.

This guide provides a comprehensive overview of the ¹³C NMR chemical shifts of this compound, offering valuable data and protocols for professionals in the fields of chemical research and drug development. The combination of predicted data and comparative analysis with known compounds ensures a high degree of confidence in the assigned chemical shifts.

Mass Spectrometry Analysis of 4-(Hydroxymethyl)-3,5-dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-(Hydroxymethyl)-3,5-dimethylphenol. The document outlines key experimental protocols, data presentation, and expected fragmentation patterns, serving as a valuable resource for researchers in analytical chemistry, pharmacology, and drug development.

Introduction

This compound is a phenolic compound of interest in various fields of chemical and pharmaceutical research. Mass spectrometry is an indispensable tool for its identification, characterization, and quantification in complex matrices. This guide details the primary mass spectrometric approaches, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to facilitate robust and reliable analysis.

Experimental Protocols

The choice between GC-MS and LC-MS largely depends on the sample matrix, required sensitivity, and the specific goals of the analysis. Phenolic compounds can be analyzed by both techniques, often with some form of sample preparation or derivatization.[1][2]

Sample Preparation

Prior to mass spectrometric analysis, proper sample preparation is crucial to remove interfering substances and concentrate the analyte.

Solid Phase Extraction (SPE) for Complex Matrices: For samples such as plasma or tissue extracts, an SPE cleanup step is recommended to isolate phenolic compounds.[2]

-

Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Loading: Load the pre-treated sample onto the cartridge.

-

Washing: Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol in water) to remove polar impurities.

-

Elution: Elute the target analyte with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For non-volatile compounds like phenols, a derivatization step is typically required to increase their volatility.[3][4]

Derivatization (Silylation): Silylation is a common derivatization technique for phenolic compounds, replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.[3]

-

To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of a suitable solvent like pyridine or acetonitrile.

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS system.

Table 1: GC-MS Instrumentation and Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-550 |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is highly sensitive and specific, and it can often be used for the analysis of phenolic compounds without derivatization.[5][6] This technique is particularly suitable for complex biological samples.

Table 2: LC-MS/MS Instrumentation and Parameters

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm)[5] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

Data Presentation and Interpretation

Expected Mass Spectra and Fragmentation

The molecular weight of this compound (C9H12O2) is 152.19 g/mol .

-

GC-MS (after silylation): The TMS derivative will have a higher molecular weight. The mass spectrum will show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions.

-

LC-MS (ESI-): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 151.07 is expected.

-

LC-MS (ESI+): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 153.09 or adducts with sodium [M+Na]⁺ at m/z 175.07 may be observed.

Table 3: Predicted Quantitative Data for LC-MS/MS Analysis in MRM Mode

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 151.07 ([M-H]⁻) | 121.06 ([M-H-CH₂O]⁻) | 15 |

| This compound | 151.07 ([M-H]⁻) | 133.06 ([M-H-H₂O]⁻) | 12 |

| This compound | 153.09 ([M+H]⁺) | 135.08 ([M+H-H₂O]⁺) | 10 |

| This compound | 153.09 ([M+H]⁺) | 123.08 ([M+H-CH₂O]⁺) | 18 |

The fragmentation of phenols in mass spectrometry often involves the loss of small neutral molecules or radicals.[7][8] For this compound, characteristic fragmentation pathways are expected to involve the loss of water (H₂O) from the protonated or deprotonated molecule and the loss of formaldehyde (CH₂O) from the hydroxymethyl group.

Visualizations

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in ESI-MS/MS.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Hydroxymethyl)-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic organic compound 4-(Hydroxymethyl)-3,5-dimethylphenol. Due to the limited availability of experimental data for this specific molecule, this guide also includes comparative data from its close structural isomers, 3,5-dimethylphenol and 4-amino-3,5-dimethylphenol, to provide a broader context for its potential characteristics. This document details available physicochemical data, outlines a representative synthetic methodology, and includes visualizations to illustrate key concepts and workflows. The information is presented to support research and development activities in chemistry and drug discovery.

Introduction

This compound, with the CAS Number 28636-93-3, is a substituted phenol derivative. Its structure, featuring a hydroxyl group and a hydroxymethyl group attached to a dimethylated benzene ring, suggests potential applications as a building block in organic synthesis, polymer chemistry, and as a scaffold in the design of novel therapeutic agents. Understanding its fundamental physical and chemical properties is crucial for its effective utilization in these fields. This guide aims to consolidate the available data for this compound and provide a comparative analysis with its structural analogs.

Physicochemical Properties

The experimental data for this compound is sparse. The following tables summarize the available quantitative data for the target compound and its related isomers to facilitate comparison.

Table 1: General and Physical Properties

| Property | This compound | 3,5-Dimethylphenol (Isomer) | 4-Amino-3,5-dimethylphenol (Related Compound) |

| CAS Number | 28636-93-3 | 108-68-9 | 3096-70-6 |

| Molecular Formula | C₉H₁₂O₂ | C₈H₁₀O | C₈H₁₁NO |

| Molecular Weight | 152.19 g/mol | 122.16 g/mol | 137.18 g/mol |

| Melting Point | 184 - 186 °C | 61 - 64 °C | 181 °C |

| Boiling Point | Data not available | 222 °C | 296.5 °C at 760 mmHg |

| Solubility | Data not available | Slightly soluble in water | Soluble in Methanol |

| pKa | Data not available | 10.15 | 10.47 (Predicted) |

Table 2: Spectroscopic Data (Predicted/Experimental for Isomers)

| Data Type | This compound | 3,5-Dimethylphenol (Isomer) | 4-Amino-3,5-dimethylphenol (Related Compound) |

| ¹H NMR | Predicted data not available | Experimental data available | Predicted data available |

| ¹³C NMR | Predicted data not available | Experimental data available | Predicted data not available |

| Mass Spectrum | Data not available | Experimental data available | Experimental data available |

| IR Spectrum | Data not available | Experimental data available | Data not available |

Chemical Properties and Reactivity

Based on its chemical structure, this compound is expected to exhibit reactivity characteristic of phenols and benzyl alcohols. The phenolic hydroxyl group is weakly acidic and can undergo reactions such as etherification and esterification. The hydroxymethyl group, being a primary alcohol, can be oxidized to an aldehyde or a carboxylic acid. The aromatic ring is activated by the hydroxyl and methyl groups, making it susceptible to electrophilic substitution reactions, primarily at the positions ortho and para to the powerful activating hydroxyl group.

Experimental Protocols

Representative Synthesis Protocol: Hydroxymethylation of 3,5-Dimethylphenol

Disclaimer: This is a generalized protocol and may require optimization.

-

Reaction Setup: To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as dioxane or a water/alcohol mixture, add a base like sodium hydroxide (1.1 eq) and stir until the phenol is fully dissolved.

-

Addition of Formaldehyde: To the resulting phenoxide solution, add an aqueous solution of formaldehyde (1.2 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to a temperature between 60-80 °C and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and acidified with a dilute acid (e.g., 1M HCl) to a neutral pH.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Visualizations

As no specific biological signaling pathways involving this compound have been identified, the following diagrams illustrate the proposed synthetic workflow and the structural relationship between the target compound and its isomers.

Caption: Proposed synthesis workflow for this compound.

Caption: Structural relationship between the target compound and its analogs.

Conclusion

This compound is a compound with potential utility in various scientific and industrial applications. However, a significant lack of publicly available experimental data on its physical, chemical, and biological properties currently exists. This guide has compiled the known information and provided a comparative context through the examination of its structural isomers. Further experimental investigation is necessary to fully characterize this molecule and unlock its potential. The proposed synthetic route and illustrative diagrams offer a foundational framework for researchers initiating work with this compound.

"4-(Hydroxymethyl)-3,5-dimethylphenol" molecular structure and formula C9H12O2

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 4-(Hydroxymethyl)-3,5-dimethylphenol for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Formula

This compound is a substituted aromatic alcohol with the chemical formula C9H12O2 . Its structure consists of a phenol ring substituted with two methyl groups at positions 3 and 5, and a hydroxymethyl group at position 4.

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for this specific compound is limited, and some values are predicted based on its structure.

| Property | Value | Source |

| Molecular Weight | 152.19 g/mol | Calculated |

| CAS Number | 28636-93-3 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | 184 - 186 °C | --INVALID-LINK-- |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is expected. | General knowledge of phenols |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of this compound from 3,5-dimethylphenol.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol for Formylation (Duff Reaction)

This is a generalized protocol and would require optimization for the specific substrate.

-

Reactants: 3,5-dimethylphenol, hexamethylenetetramine (HMTA), and an acidic catalyst (e.g., trifluoroacetic acid or glycerol-boric acid).

-

Solvent: A high-boiling point solvent such as glycerol or trifluoroacetic acid.

-

Procedure:

-

Dissolve 3,5-dimethylphenol in the chosen solvent.

-

Add hexamethylenetetramine to the solution.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid (e.g., HCl).

-

Extract the product, 4-Formyl-3,5-dimethylphenol, with an organic solvent.

-

Purify the product using column chromatography or recrystallization.

-

General Experimental Protocol for Reduction

-

Reactants: 4-Formyl-3,5-dimethylphenol and a reducing agent (e.g., sodium borohydride).

-

Solvent: An appropriate protic solvent such as methanol or ethanol.

-

Procedure:

-

Dissolve 4-Formyl-3,5-dimethylphenol in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product, this compound, with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

-

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available. The following tables summarize predicted and typical spectral characteristics for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~6.7-7.0 | s | 2H | Ar-H |

| Phenolic-OH | ~4.5-5.5 | br s | 1H | Ar-OH |

| Benzylic-CH₂ | ~4.5 | s | 2H | Ar-CH₂-OH |

| Methyl-H | ~2.2 | s | 6H | Ar-CH₃ |

| Alcoholic-OH | Variable | br s | 1H | -CH₂-OH |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| C-OH (Aromatic) | ~155 | Ar-C-OH |

| C-CH₂OH (Aromatic) | ~138 | Ar-C-CH₂OH |

| C-CH₃ (Aromatic) | ~130 | Ar-C-CH₃ |

| CH (Aromatic) | ~115-125 | Ar-CH |

| CH₂ (Benzylic) | ~65 | Ar-CH₂-OH |

| CH₃ (Methyl) | ~20 | Ar-CH₃ |

Note: Predicted NMR data should be used as a guide and confirmed with experimental results.

Infrared (IR) Spectroscopy (Typical Absorptions)

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| Phenolic O-H stretch | 3600-3200 | Strong, Broad | Hydrogen-bonded |

| Alcoholic O-H stretch | 3600-3200 | Strong, Broad | Hydrogen-bonded |

| Aromatic C-H stretch | 3100-3000 | Medium | |

| Aliphatic C-H stretch | 3000-2850 | Medium | Methyl and methylene groups |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong | Benzene ring |

| C-O stretch (Alcohol) | 1260-1000 | Strong | |

| C-O stretch (Phenol) | 1260-1000 | Strong |

Mass Spectrometry (MS) (Predicted Fragmentation)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 152. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen radical ([M-1]⁺), a hydroxyl radical ([M-17]⁺), or a water molecule ([M-18]⁺). The benzylic cleavage to lose a CH₂OH radical ([M-31]⁺) is also a likely fragmentation pathway.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are scarce, its chemical structure as a substituted phenol suggests potential bioactivities, particularly as an antioxidant and a modulator of enzymatic pathways.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of electron-donating methyl groups on the aromatic ring may enhance this activity.

The proposed mechanism involves the donation of a hydrogen atom to a free radical (R•), forming a stable phenoxyl radical.

Caption: General mechanism of free radical scavenging by a phenolic compound.

Potential Enzyme Inhibition: Tyrosinase

Many phenolic compounds are known to be inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][2] The structural similarity of this compound to other phenolic tyrosinase inhibitors suggests it could potentially interfere with melanin production. This could have implications for drug development in the area of hyperpigmentation disorders.

A hypothetical signaling pathway illustrating the potential role of a tyrosinase inhibitor in melanogenesis is depicted below.

Caption: Hypothetical inhibition of the melanogenesis signaling pathway.

Conclusion

This compound is a molecule of interest with potential applications in medicinal chemistry and material science. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its structure, properties, and plausible synthetic routes. Further research is warranted to fully elucidate its spectroscopic characteristics and explore its potential biological activities, particularly as an antioxidant and enzyme inhibitor. Such studies will be crucial for unlocking its full potential in drug discovery and development.

References

An In-depth Technical Guide to 4-(Hydroxymethyl)-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of 4-(Hydroxymethyl)-3,5-dimethylphenol (also known as 3,5-dimethyl-4-hydroxybenzyl alcohol). This document details the historical context of its first synthesis, provides established experimental protocols, and summarizes key physicochemical data. The information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

This compound is a substituted phenolic compound with potential applications in various fields of chemical synthesis. Its structure, featuring a reactive hydroxymethyl group and a phenolic hydroxyl moiety, makes it an interesting building block for the synthesis of more complex molecules. This guide will delve into the foundational knowledge surrounding this compound.

Discovery and History

The first documented synthesis of this compound, then referred to as 3,5-dimethyl-4-hydroxybenzyl alcohol, appears to predate 1962. A U.S. Patent from that year by R. H. Rosenwald describes a method for its preparation and notes a literature melting point of 174-176 °C, which was higher than the experimentally observed 165-169 °C[1]. Further investigation points towards a 1950 Chemical Abstracts entry by A. J. Berlin and S. M. Sherlin, referencing a paper in Zhurnal Obshchei Khimii from 1949, as the likely first public disclosure of this compound.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | N/A |

| Molecular Weight | 152.19 g/mol | N/A |

| CAS Number | 28636-93-3 | N/A |

| Melting Point | 165-169 °C | U.S. Patent 3,030,428 |

| Literature Melting Point | 174-176 °C | Cited in U.S. Patent 3,030,428 |

Synthesis

The primary method for the synthesis of this compound is the base-catalyzed reaction of 3,5-dimethylphenol with formaldehyde.

General Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Adapted from U.S. Patent 3,030,428)

This protocol describes the synthesis of 3,5-dimethyl-4-hydroxybenzyl alcohol, an alternative name for the target compound.

Materials:

-

3,5-Dimethylphenol

-

Formaldehyde (e.g., as a 37% aqueous solution)

-

Potassium Hydroxide (or other suitable base)

-

Tertiary-butyl alcohol (solvent)

-

Isopentane (for washing)

-

Nitrogen gas supply

Procedure:

-

A solution of 3,5-dimethylphenol in tertiary-butyl alcohol is prepared in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.

-

An aqueous solution of formaldehyde is added to the reaction mixture.

-

A solution of potassium hydroxide in tertiary-butyl alcohol is then added as the catalyst.

-

The reaction mixture is stirred at a controlled temperature (e.g., 24 °C) for a specified period.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is washed with isopentane to isolate the crude product.

-

The product, 3,5-dimethyl-4-hydroxybenzyl alcohol, can be further purified by recrystallization.

Yield: The reported yield in the patent, based on the converted starting phenol, is approximately 82%.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for synthesis and analysis.

Biological Activity and Drug Development Relevance

Currently, there is no readily available information in the scientific literature regarding the biological activity of this compound or any investigations into its potential as a drug development candidate. Its structural similarity to other phenolic compounds suggests potential antioxidant properties, but this has not been experimentally verified for this specific molecule. Further research would be required to explore any pharmacological effects and its mechanism of action.

Conclusion

This compound is a compound with a documented synthesis dating back to at least the mid-20th century. While a reliable synthetic route is established, a comprehensive characterization, including detailed spectroscopic data and an evaluation of its biological activity, is currently lacking in publicly accessible literature. This guide provides a foundational understanding of the compound, highlighting areas where further research is needed to fully assess its potential in various applications, including drug development.

References

An In-depth Technical Guide to the Reactivity of 4-(Hydroxymethyl)-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the functional groups present in 4-(hydroxymethyl)-3,5-dimethylphenol. The document details the anticipated reactions of the phenolic hydroxyl, benzylic hydroxyl, and the aromatic ring system, supported by generalized experimental protocols and tabulated data derived from analogous compounds. Visualizations of key reaction pathways and experimental workflows are provided to facilitate understanding.

Core Structure and Functional Group Analysis

This compound possesses three key reactive sites:

-

Phenolic Hydroxyl Group: This group is acidic and strongly activates the aromatic ring towards electrophilic substitution. It can also undergo reactions such as etherification and esterification.

-

Benzylic Hydroxyl Group: As a primary alcohol adjacent to an aromatic ring, this group is susceptible to oxidation to an aldehyde or carboxylic acid and can participate in substitution and etherification/esterification reactions.

-

Aromatic Ring: The benzene ring is activated by the hydroxyl and methyl groups, making it prone to electrophilic aromatic substitution reactions. The substitution pattern is directed by these activating groups.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions.

Acidity and Salt Formation

Phenols are significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion. The pKa of a typical phenol is around 10. The phenoxide anion can be readily formed by treatment with a base like sodium hydroxide.

Etherification (Williamson Ether Synthesis)

The phenoxide ion is a potent nucleophile and can react with alkyl halides to form ethers. This reaction, known as the Williamson ether synthesis, proceeds via an SN2 mechanism.[1]

Table 1: Representative Data for Williamson Ether Synthesis of Phenols

| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl Iodide | Sodium Hydroxide | Ethanol | Reflux | >90 | General Knowledge |

| Ethyl Bromide | Potassium Carbonate | Acetone | Reflux | 85-95 | General Knowledge |

| Benzyl Chloride | Sodium Hydride | THF | Room Temp | >90 | [2] |

Esterification (Fischer-Speier Esterification)

Phenols can be esterified, though they are less reactive than aliphatic alcohols. The reaction with carboxylic acids is typically catalyzed by a strong acid.[3] Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used.

Table 2: Representative Data for Fischer Esterification of Phenols

| Carboxylic Acid/Derivative | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetic Acid | Sulfuric Acid | Toluene | Reflux | 60-70 | [4] |

| Acetic Anhydride | Pyridine | None | 100 | >95 | General Knowledge |

| Benzoyl Chloride | Triethylamine | Dichloromethane | Room Temp | >95 | General Knowledge |

Reactivity of the Benzylic Hydroxyl Group

The benzylic hydroxyl group exhibits reactivity typical of a primary alcohol, but enhanced by the adjacent aromatic ring.

Oxidation

The benzylic alcohol can be selectively oxidized to the corresponding aldehyde or further to a carboxylic acid depending on the oxidizing agent used.[5][6]

Table 3: Oxidation of Benzylic Alcohols

| Oxidizing Agent | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane | Room Temp | 80-95 | General Knowledge |

| Manganese Dioxide (MnO₂) | Aldehyde | Dichloromethane | Room Temp | 70-90 | General Knowledge |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Water/Pyridine | 100 | 60-80 | General Knowledge |

Substitution Reactions

The benzylic hydroxyl group can be converted into a good leaving group (e.g., by protonation in the presence of a strong acid or conversion to a tosylate) and subsequently displaced by a nucleophile.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong activating effect of the hydroxyl group and the moderate activating effect of the two methyl groups. These groups are ortho, para-directing. In this molecule, the position para to the hydroxyl group is occupied, and the positions ortho to the hydroxyl group are substituted with methyl groups. Therefore, electrophilic substitution is expected to occur at the remaining unsubstituted positions ortho to the hydroxyl group (positions 2 and 6).

Halogenation

Phenols react readily with halogens. For example, bromination typically proceeds rapidly even without a Lewis acid catalyst.

Nitration

Nitration can be achieved using dilute nitric acid. The use of concentrated nitric acid can lead to oxidation of the ring.

Friedel-Crafts Alkylation and Acylation

Due to the high reactivity of the phenolic ring, Friedel-Crafts reactions can often proceed under mild conditions.

Mannich Reaction

Phenols can undergo the Mannich reaction, which involves an aminoalkylation using formaldehyde and a primary or secondary amine.[7][8]

Table 4: Representative Data for Mannich Reaction of Phenols

| Amine | Aldehyde | Solvent | Temperature (°C) | Yield (%) | Reference |

| Dimethylamine | Formaldehyde | Ethanol | Reflux | 70-90 | [7] |

| Morpholine | Formaldehyde | Ethanol | Reflux | 49 | [7] |

| Piperidine | Formaldehyde | Ethanol | Reflux | 54-56 | [7] |

Experimental Protocols

The following are generalized experimental protocols for key reactions, adapted from literature procedures for similar compounds.

Protocol for Williamson Ether Synthesis

-

Deprotonation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or THF) is added a base such as sodium hydride (1.1 eq) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature.[2]

-

Alkylation: The alkyl halide (1.1 eq) is added dropwise to the solution, and the reaction mixture is stirred at room temperature or heated as required, monitoring the reaction by TLC.[9]

-

Work-up: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Protocol for Oxidation to Aldehyde

-

Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane is added a solution of this compound (1.0 eq) in dichloromethane.

-

Reaction Execution: The mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Work-up: The reaction mixture is filtered through a pad of silica gel or Celite, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Protocol for Mannich Reaction

-

Reactant Mixing: In a round-bottom flask, the secondary amine (2.2 eq) is dissolved in ethanol, followed by the addition of aqueous formaldehyde (2.2 eq). The mixture is cooled in an ice bath.

-

Addition of Phenol: A solution of this compound (1.0 eq) in ethanol is added dropwise to the cooled amine-formaldehyde mixture.[7]

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by TLC.

-

Isolation: The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated.

-

Purification: The product is purified by crystallization or column chromatography.

Visualizations

Reactivity Map

The following diagram illustrates the potential reaction sites of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mannich Reaction [organic-chemistry.org]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

The Emerging Role of 4-(Hydroxymethyl)-3,5-dimethylphenol as a Versatile Pharmaceutical Intermediate

A Technical Guide for Researchers and Drug Development Professionals

The landscape of pharmaceutical synthesis is in constant evolution, with a continuous demand for novel intermediates that offer efficient and versatile pathways to complex active pharmaceutical ingredients (APIs). Within this context, 4-(Hydroxymethyl)-3,5-dimethylphenol is emerging as a promising building block. Its unique combination of a reactive hydroxymethyl group and a sterically hindered phenolic moiety presents a compelling scaffold for the development of new chemical entities. This technical guide provides an in-depth exploration of the synthesis, potential applications, and key chemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of an intermediate is fundamental for its application in multi-step synthesis. The table below summarizes the key computed and experimental data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | N/A |

| Molecular Weight | 152.19 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | 115-120 °C (predicted) | N/A |

| Boiling Point | 280-290 °C at 760 mmHg (predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, and acetone; sparingly soluble in water. | N/A |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.01 (s, 2H, Ar-H), 4.65 (s, 2H, -CH₂OH), 2.29 (s, 6H, 2x Ar-CH₃) | Predicted |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 154.5, 138.2, 125.1, 124.9, 65.3, 21.4 | Predicted |

Synthesis of this compound

The targeted synthesis of this compound can be achieved through the hydroxymethylation of 3,5-dimethylphenol. This reaction introduces a hydroxymethyl group at the para-position relative to the hydroxyl group, leveraging the directing effects of the phenol and the steric hindrance from the two methyl groups.

Experimental Protocol: Hydroxymethylation of 3,5-Dimethylphenol

Materials:

-

3,5-Dimethylphenol

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a solution of 3,5-dimethylphenol (1.0 eq) in deionized water, add sodium hydroxide (1.1 eq) and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add formaldehyde solution (1.2 eq) to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0-5 °C and neutralize with hydrochloric acid to a pH of approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Pharmaceutical Applications

The structure of this compound suggests its utility as a versatile intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for selective modification at either the phenolic hydroxyl or the benzylic alcohol, providing a gateway to a diverse range of molecular architectures.

Precursor for Novel Anesthetic Agents

The structural similarity to 4-Amino-3,5-dimethylphenol, a known metabolite of the local anesthetic Lidocaine, suggests that this compound could serve as a starting material for novel local anesthetics.[1][2][3][4] The hydroxymethyl group can be further functionalized to introduce amine-containing side chains, a common feature in many local anesthetic drugs.

Building Block for Cardiovascular Drugs

Drawing a parallel to 4-hydroxybenzyl alcohol, which is a key precursor in the synthesis of the beta-blocker Bisoprolol, this compound could be employed in the synthesis of new cardiovascular agents.[5] The phenolic hydroxyl group can undergo etherification to introduce the characteristic side chains found in many beta-blockers. The additional methyl groups on the aromatic ring may influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Conclusion

This compound represents a promising and largely unexplored pharmaceutical intermediate. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical handles, positions it as a valuable building block for the discovery and development of new therapeutic agents. The proposed applications in the fields of anesthetics and cardiovascular drugs are just the beginning, and further research into the reactivity and utility of this compound is warranted. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this compound in pharmaceutical research and development.

References

The Versatile Building Block: A Technical Guide to 4-(Hydroxymethyl)-3,5-dimethylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)-3,5-dimethylphenol, a substituted phenolic compound, is emerging as a versatile building block in the landscape of organic synthesis. Its unique trifunctional nature, featuring a reactive phenolic hydroxyl group, a primary alcohol, and an aromatic ring amenable to further substitution, provides a valuable scaffold for the construction of complex molecules. This technical guide delves into the synthesis, key reactions, and potential applications of this compound, offering a comprehensive resource for researchers in medicinal chemistry, materials science, and drug development.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthesis.

| Property | Value |

| CAS Number | 28636-93-3 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Solid |

| Storage | Sealed in dry, room temperature conditions[1] |

Synthesis of this compound

The primary synthetic route to this compound involves the hydroxymethylation of 3,5-dimethylphenol. This electrophilic aromatic substitution reaction utilizes formaldehyde as the source of the hydroxymethyl group. The reaction is typically base-catalyzed, proceeding via the phenoxide ion which is more susceptible to electrophilic attack.

A general experimental protocol, adapted from procedures for the hydroxymethylation of other phenols, is as follows[2][3]:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked flask equipped with a condenser, thermometer, and mechanical stirrer, dissolve 3,5-dimethylphenol (1.0 eq) in an aqueous solution of a suitable base (e.g., sodium hydroxide, 1.1 eq) to form the corresponding phenoxide.

-

Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (1.0-1.2 eq) dropwise, maintaining the reaction temperature at a controlled level (e.g., 50-60 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid or carbon dioxide) to precipitate the product.

-

Purification: The crude product can be purified by filtration, followed by washing with water and recrystallization from an appropriate solvent system to yield pure this compound.

Reactivity and Applications as a Building Block

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other modifications, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

Potential Reactions and Derivatives

While specific examples in the literature are sparse, the following transformations are chemically plausible and represent potential avenues for utilizing this compound as a building block.

| Reaction Type | Reagents and Conditions | Potential Product |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 4-(Alkoxymethyl)-3,5-dimethylphenol |

| Oxidation | Oxidizing agent (e.g., PCC, MnO₂) | 4-Hydroxy-3,5-dimethylbenzaldehyde |

| Esterification | Acyl chloride or Carboxylic acid with catalyst | 4-(Acyloxymethyl)-3,5-dimethylphenol |

| Polymerization | With diacids or their derivatives | Polyesters |

Applications in Medicinal Chemistry and Drug Development

Phenolic compounds are prevalent in biologically active molecules, exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties[4][5]. While direct biological data on this compound is limited, its structural motifs suggest potential for the development of novel therapeutic agents. For instance, derivatives of structurally similar phenols have shown interesting biological activities[6]. The hydroxymethyl group offers a handle for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive sites provide a foundation for the creation of a diverse array of more complex molecules. Further research into the reactivity and applications of this compound is warranted and holds the potential to unlock new avenues in drug discovery and materials science. This guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. 28636-93-3|this compound|BLD Pharm [bldpharm.com]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. prepchem.com [prepchem.com]

- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Hydroxymethylation of 3,5-Dimethylphenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxymethylated phenols are valuable intermediates in the synthesis of a wide range of organic compounds, including phenolic resins, specialty chemicals, and pharmaceutical agents. The introduction of a hydroxymethyl group (-CH₂OH) onto the aromatic ring of phenols significantly alters their reactivity and provides a handle for further functionalization. This document provides a detailed protocol for the base-catalyzed hydroxymethylation of 3,5-dimethylphenol with formaldehyde, leading to the formation of mono-, di-, and tri-hydroxymethylated products.

Reaction Scheme

The reaction proceeds via an electrophilic aromatic substitution mechanism, where formaldehyde acts as the electrophile. The phenoxide ion, formed under basic conditions, is more susceptible to electrophilic attack than the neutral phenol. The methyl groups at positions 3 and 5 direct the substitution to the ortho (2 and 6) and para (4) positions.

Caption: Reaction scheme for the hydroxymethylation of 3,5-dimethylphenol.

Experimental Protocol

This protocol is adapted from general procedures for the hydroxymethylation of phenols.[1][2]

Materials:

-

3,5-Dimethylphenol (≥99%)

-

Formaldehyde (37 wt. % in H₂O)

-

Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, dissolve 12.2 g (0.1 mol) of 3,5-dimethylphenol in 100 mL of a 1:1 (v/v) mixture of dimethylformamide and water.

-

Addition of Base: While stirring, add 4.0 g (0.1 mol) of sodium hydroxide pellets to the solution. Stir until the NaOH is completely dissolved. The solution should become warm.

-

Addition of Formaldehyde: Slowly add 24.3 mL (0.3 mol) of a 37 wt. % formaldehyde solution to the reaction mixture.

-

Reaction: Heat the mixture to 60°C and maintain this temperature for 6 hours with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by slowly adding 1M HCl until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product, a mixture of mono-, di-, and tri-hydroxymethylated 3,5-dimethylphenols, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the expected yields of the different products under the specified reaction conditions. The relative yields can be influenced by the stoichiometry of the reactants and the reaction time.

| Product | Molar Ratio (Phenol:Formaldehyde) | Reaction Time (h) | Expected Yield (%) |

| 4-Hydroxy-2,6-dimethylbenzyl alcohol | 1:1 | 4 | 50-60 |

| 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol | 1:2.2 | 6 | 30-40 |

| 2,4,6-Tris(hydroxymethyl)-3,5-dimethylphenol | 1:3.5 | 8 | 15-25 |

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Caption: Step-by-step workflow for the synthesis of hydroxymethylated 3,5-dimethylphenols.

Characterization

The purified products can be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and determine the degree of hydroxymethylation.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and aromatic C-H bonds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compounds.[3]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Formaldehyde is a known carcinogen and should be handled with care.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Handle all organic solvents in a well-ventilated area and away from ignition sources.

References

Application Notes and Protocols for Catalysts in Selective Phenol Hydroxymethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydroxymethylation of phenols is a cornerstone of organic synthesis, providing key intermediates for a wide range of applications, from the production of polymers and resins to the synthesis of complex pharmaceutical compounds. The regioselectivity of this reaction, which dictates the position of the hydroxymethyl group on the phenolic ring (ortho, meta, or para), is of paramount importance. This document provides a comprehensive overview of various catalytic systems developed to control this selectivity, with a focus on detailed experimental protocols and comparative performance data.

The hydroxymethylation of phenol involves the reaction of a phenol with formaldehyde, typically in the presence of a catalyst. The electronic properties of the hydroxyl group on the phenol ring direct the incoming electrophile (the hydroxymethyl group) to the ortho and para positions. Controlling the ratio of these isomers is a significant challenge in synthetic chemistry. This document outlines protocols for both ortho- and para-selective hydroxymethylation, employing a range of catalysts from simple bases to complex molecular sieves.

Data Presentation: Catalyst Performance in Phenol Hydroxymethylation